1-(benzylsulfonyl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide
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Overview
Description
N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a phenylmethanesulfonyl group, a carboxamide group, and a 4-methylphenylmethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Phenylmethanesulfonyl Group: This step involves the reaction of the piperidine ring with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.
Addition of the 4-Methylphenylmethylsulfanyl Group: This step involves the reaction of the intermediate compound with 4-methylphenylmethylsulfanyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenylmethanesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or thiols, polar aprotic solvents such as dimethylformamide.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE: Unique due to its specific substitution pattern on the piperidine ring.
N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE: Similar structure but different substituents on the piperidine ring.
N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE: Similar core structure but different functional groups.
Uniqueness
N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and substitution pattern, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H30N2O3S2 |
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Molecular Weight |
446.6 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H30N2O3S2/c1-19-7-9-20(10-8-19)17-29-16-13-24-23(26)22-11-14-25(15-12-22)30(27,28)18-21-5-3-2-4-6-21/h2-10,22H,11-18H2,1H3,(H,24,26) |
InChI Key |
YRKOSDNJVNUITM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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